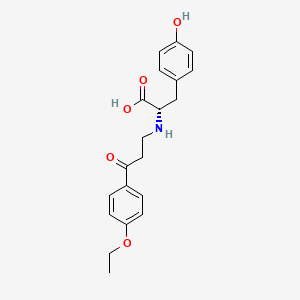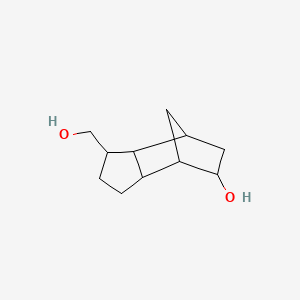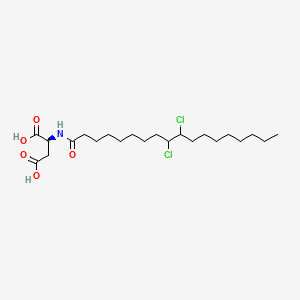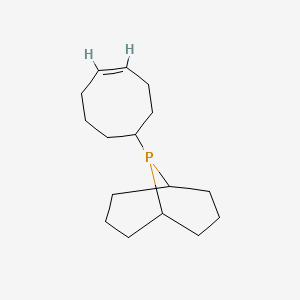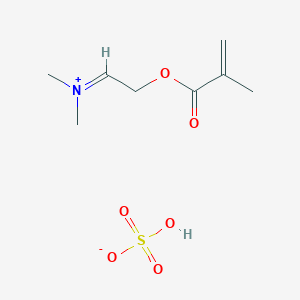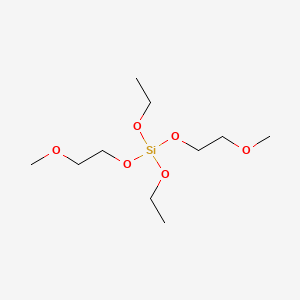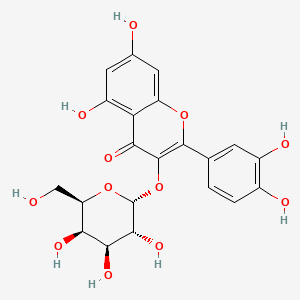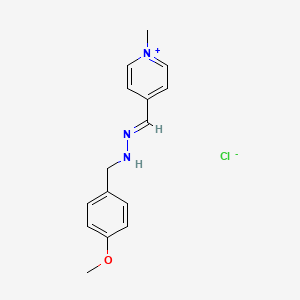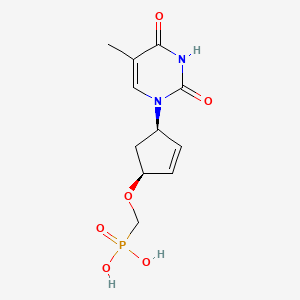
Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-(hydrogen methylphosphonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) is a synthetic nucleoside analog. This compound is structurally related to thymidine, a naturally occurring nucleoside found in DNA. The modification at the 2’ and 3’ positions, along with the addition of a hydrogen methylphosphonate group at the 5’ position, imparts unique properties to this compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) typically involves the following steps:
Starting Material: The synthesis begins with thymidine.
Dehydration: The 2’ and 3’ positions of thymidine are dehydrated to form the 2’,3’-didehydro-3’-deoxy derivative.
Phosphonation: The 5’ hydroxyl group is then reacted with a methylphosphonic acid derivative under specific conditions to introduce the hydrogen methylphosphonate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Large reactors are used to carry out the dehydration and phosphonation reactions.
Purification: The product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the double bond at the 2’,3’ positions.
Substitution: The hydrogen methylphosphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
科学研究应用
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses.
Industry: Utilized in the development of diagnostic tools and assays for detecting nucleic acids.
作用机制
The mechanism of action of Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) involves its incorporation into DNA during replication. The compound acts as a chain terminator, preventing the elongation of the DNA strand. This is achieved by the absence of a 3’ hydroxyl group, which is essential for the formation of phosphodiester bonds between nucleotides. The molecular targets include DNA polymerases, which are enzymes responsible for DNA synthesis.
相似化合物的比较
Similar Compounds
Thymidine: The parent compound, naturally occurring in DNA.
2’,3’-Didehydro-3’-deoxythymidine: Lacks the hydrogen methylphosphonate group.
5’-Methylphosphonate Thymidine: Contains the methylphosphonate group but lacks the 2’,3’-didehydro-3’-deoxy modification.
Uniqueness
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-(hydrogen methylphosphonate) is unique due to the combination of modifications at the 2’,3’ and 5’ positions. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
140132-56-5 |
|---|---|
分子式 |
C11H15N2O6P |
分子量 |
302.22 g/mol |
IUPAC 名称 |
[(1S,4R)-4-(5-methyl-2,4-dioxopyrimidin-1-yl)cyclopent-2-en-1-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C11H15N2O6P/c1-7-5-13(11(15)12-10(7)14)8-2-3-9(4-8)19-6-20(16,17)18/h2-3,5,8-9H,4,6H2,1H3,(H,12,14,15)(H2,16,17,18)/t8-,9+/m0/s1 |
InChI 键 |
FPPFSGUPHHAWNU-DTWKUNHWSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](C=C2)OCP(=O)(O)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C=C2)OCP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


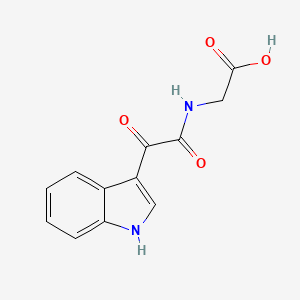
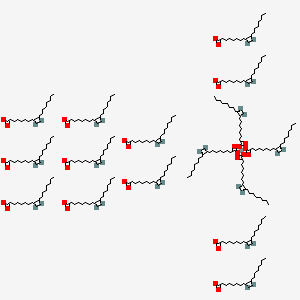

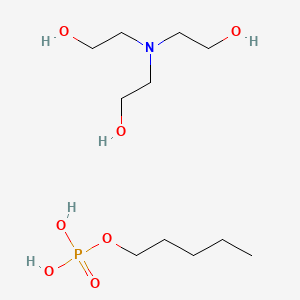
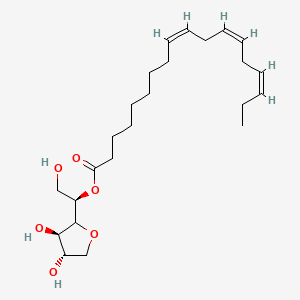
![Imino-[5-[2-(2-methoxyethoxy)ethoxysulfonyl]-1-oxonaphthalen-2-ylidene]azanium](/img/structure/B12682431.png)
